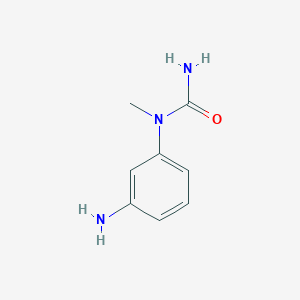

1-(3-Aminophenyl)-1-methylurea

描述

Contextualization of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea derivatives are a class of organic compounds characterized by the presence of a carbonyl group flanked by two nitrogen atoms. Their ability to form stable hydrogen bonds and their structural rigidity make them valuable pharmacophores in drug design. nih.gov Numerous clinically approved drugs and bioactive molecules contain the urea moiety, highlighting its importance in medicinal chemistry. nih.govhilarispublisher.com

In modern chemical research, urea derivatives are not only explored for their biological activities but are also utilized as versatile intermediates in organic synthesis. nih.gov They can serve as precursors for the synthesis of a variety of heterocyclic compounds and can be modified to fine-tune the electronic and steric properties of a molecule. nih.govresearchgate.net The synthesis of unsymmetrical ureas, in particular, has been a focus of methodological development, with techniques ranging from classical reactions involving isocyanates to more modern approaches using coupling agents to avoid hazardous reagents. organic-chemistry.orgrsc.org

Strategic Importance of Substituted Phenylamine Moieties in Chemical Scaffolds

The substituted phenylamine moiety is a key structural motif in a multitude of organic molecules, imparting critical properties that influence their chemical reactivity and biological function. The presence of an amino group on a phenyl ring can significantly modulate the electronic nature of the aromatic system, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Furthermore, the amino group itself is a versatile functional handle that can be readily transformed into a wide array of other functional groups. This allows for the diversification of chemical scaffolds and the introduction of various pharmacophoric elements. In the context of medicinal chemistry, substituted phenylamines are found in numerous drug candidates and approved pharmaceuticals, where they often play a crucial role in binding to biological targets. The strategic placement of substituents on the phenyl ring allows for the precise tuning of a molecule's properties, such as its solubility, lipophilicity, and metabolic stability.

Aims and Scope of Research on 1-(3-Aminophenyl)-1-methylurea as a Synthetic Platform

Research focused on this compound is driven by its potential as a versatile building block in organic synthesis. The molecule possesses three key points of functionality that can be selectively manipulated: the primary amino group on the phenyl ring, the urea moiety, and the N-methyl group. This trifunctional nature allows for a divergent synthetic approach, where a single starting material can be used to generate a library of diverse compounds.

The primary aims of research on this compound include:

Development of efficient and scalable synthetic routes to this compound itself.

Exploration of the reactivity of the primary amino group in various transformations, such as acylation, alkylation, and participation in the formation of heterocyclic rings.

Investigation of the synthetic utility of the urea moiety , including its potential for directing group-assisted reactions or its conversion into other functional groups.

Synthesis of novel heterocyclic systems by leveraging the inherent reactivity of both the amino and urea functionalities. mdpi.comnih.gov

Generation of libraries of substituted derivatives for screening in medicinal chemistry programs and materials science applications.

The scope of this research is broad, encompassing fundamental studies of the compound's reactivity to its application in the synthesis of complex target molecules with potential biological or material properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1247579-66-3 |

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| Appearance | powder |

| SMILES | CN(C1=CC=CC(=C1)N)C(=O)N |

| InChI Key | BDJRCQFJPAZFIC-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

1-(3-aminophenyl)-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJRCQFJPAZFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Aminophenyl 1 Methylurea

Classical Synthetic Routes to Urea (B33335) Compounds

The formation of the urea bond is a cornerstone of organic synthesis, with several well-established methods. These classical routes have been refined over decades to provide reliable access to a wide array of urea derivatives.

Phosgenation and Non-Phosgene Alternatives in Urea Formation

Historically, the reaction of amines with phosgene (B1210022) (COCl₂) was the most direct method for creating urea compounds. This process typically involves the reaction of an amine with phosgene to form an isocyanate intermediate, which then reacts with a second amine to yield the desired urea. While effective, the extreme toxicity of phosgene gas has driven the development of safer, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl)carbonate) and diphosgene. Triphosgene, a stable crystalline solid, can generate phosgene in situ, which mitigates some of the handling risks associated with the gaseous reagent.

Growing safety and environmental concerns have spurred the development of numerous non-phosgene alternatives. These reagents are designed to act as carbonyl group donors without the hazards of phosgene. N,N'-Carbonyldiimidazole (CDI) is a widely used, commercially available solid that serves as a safe and effective substitute. It reacts with an amine to form an activated carbamoyl (B1232498) intermediate, which then readily reacts with a second amine to form the urea linkage. Other alternatives include various carbonates and chloroformates.

Table 1: Comparison of Phosgene and Common Non-Phosgene Alternatives

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | Highly reactive, cost-effective for industrial scale | Extremely toxic, corrosive byproducts (HCl) |

| Triphosgene (BTC) | C₃Cl₆O₃ | Solid | Easier and safer to handle than phosgene | Still generates toxic phosgene in situ |

| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Commercially available, non-toxic byproducts | Higher cost compared to phosgene-based reagents |

| Phenyl Chloroformate | C₇H₅ClO₂ | Liquid | Forms stable carbamate (B1207046) intermediates | Can require harsher conditions for subsequent aminolysis |

Amine-Isocyanate Coupling Strategies

The reaction between an amine and an isocyanate is one of the most common and efficient methods for synthesizing unsymmetrical ureas. This reaction is typically rapid, high-yielding, and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The primary challenge in this approach is the availability or synthesis of the required isocyanate precursor. Isocyanates themselves are often prepared from amines using phosgene or its substitutes, or through phosgene-free rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements. These rearrangements convert carboxylic acids or their derivatives into isocyanates, which can then be used immediately to form ureas.

Targeted Synthesis of 1-(3-Aminophenyl)-1-methylurea

The specific structure of this compound, which features both a free primary amine on the phenyl ring and a secondary amine within the urea moiety, requires a carefully planned synthetic strategy to avoid unwanted side reactions, such as the formation of symmetrical ureas or polymers.

Precursor Selection and Rational Design for 3-Aminophenyl Moiety Incorporation

A logical synthetic approach for this compound involves a retrosynthetic strategy that utilizes a protected or precursor form of the 3-amino group. A common and effective precursor for an aromatic amine is a nitro group, which can be selectively reduced in a later step without affecting the urea functionality.

Based on this strategy, two primary synthetic pathways can be envisioned:

Pathway A: Reaction of 3-nitrophenyl isocyanate with methylamine (B109427) . The resulting intermediate, 1-methyl-3-(3-nitrophenyl)urea, would then undergo reduction of the nitro group to yield the final product.

Pathway B: Reaction of N-methyl-3-nitroaniline with a carbonylating agent to form an isocyanate or a related reactive intermediate, followed by reaction with ammonia (B1221849) . Alternatively, N-methyl-3-nitroaniline could be reacted with potassium cyanate (B1221674) in an acidic medium. The subsequent reduction of the nitro group on the resulting 1-methyl-1-(3-nitrophenyl)urea (B6618470) would provide the target compound.

The selection between these pathways depends on the commercial availability and cost of the precursors. The use of a nitro-substituted precursor is crucial for achieving selectivity and preventing the free amino group from reacting during the urea formation step.

Table 2: Potential Precursors for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| 3-Nitrophenyl isocyanate | Methylamine | 1-Methyl-3-(3-nitrophenyl)urea | This compound |

| N-methyl-3-nitroaniline | Potassium Cyanate / Acid | 1-Methyl-1-(3-nitrophenyl)urea | This compound |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the amine-isocyanate coupling step, key parameters include solvent, temperature, and reaction time. While these reactions are often fast at room temperature, gentle heating may sometimes be required to ensure complete conversion. The choice of solvent is important; aprotic solvents like THF, DCM, or DMF are typically used to prevent any side reactions with the isocyanate.

For the nitro group reduction step, various methods are available. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed. The optimization of this step involves selecting the appropriate catalyst/reagent, solvent, temperature, and pressure (for hydrogenation) to ensure complete reduction of the nitro group without cleaving the urea bond.

Response Surface Methodology (RSM) is a statistical approach that can be used to systematically optimize reaction conditions by evaluating the effects of multiple variables, such as temperature, time, pH, and reactant ratios, on the final yield.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste and avoid hazardous materials.

Key green chemistry strategies include:

Avoiding Phosgene: The most significant green improvement is the replacement of phosgene and its derivatives with safer alternatives like CDI or by utilizing phosgene-free routes.

Use of CO₂ as a C1 source: Carbon dioxide is an abundant, non-toxic, and renewable C1 feedstock. Research has focused on the catalytic conversion of amines and CO₂ directly into ureas, which represents an ideal green alternative to traditional methods. This can be achieved through electrocatalytic or photocatalytic processes.

Catalytic Processes: The use of catalysts, particularly for the carbonylation and reduction steps, is preferred as it reduces the need for stoichiometric reagents and minimizes waste. For instance, transition-metal-catalyzed oxidative carbonylation of amines can produce ureas with minimal waste.

Safer Solvents: Replacing volatile organic compounds (VOCs) with greener solvents like water or supercritical CO₂ can significantly reduce the environmental impact of the synthesis. Some urea syntheses have been successfully developed to proceed in water.

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as microwave-assisted synthesis, can reduce energy consumption.

Applying these principles to the synthesis of this compound could involve the direct catalytic carbonylation of N-methyl-3-nitroaniline using CO₂ followed by a green reduction method, such as catalytic transfer hydrogenation, to obtain the final product.

Solvent-Free or Environmentally Benign Solvent Systems

The development of synthetic methods that minimize or eliminate the use of volatile and toxic organic solvents is a cornerstone of green chemistry. For the synthesis of urea derivatives like this compound, several environmentally friendly approaches have been investigated, including reactions in water or under solvent-free conditions.

One notable approach is the "on-water" synthesis, where the reaction between an isocyanate and an amine is carried out in an aqueous medium. evitachem.com This method leverages the hydrophobic effect, which can accelerate reaction rates by forcing the organic reactants together. evitachem.com For the synthesis of aminophenyl ureas, this technique has shown high yields, often exceeding 90%, with reaction times of less than two hours. evitachem.com A significant advantage of this method is the ease of product isolation, typically requiring simple filtration, and the potential for recycling the aqueous solvent. evitachem.com

Solvent-free reactions, often conducted by grinding the reactants together at room temperature, represent another effective and environmentally benign strategy. tpu.ru This mechanochemical approach can lead to high product yields in short reaction times without the need for any solvent. tpu.ru For instance, the alkylation of urea with substituted benzhydrols has been successfully performed under solvent-free conditions in the presence of an acid catalyst, affording the desired products in yields ranging from 77% to 90%. tpu.ru While not directly demonstrated for this compound, this principle could be adapted using appropriate starting materials.

A further green method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This simple and mild procedure has been shown to produce a variety of N-substituted ureas in good to excellent yields with high purity, often without the need for chromatographic purification. rsc.org The use of water as the sole solvent not only enhances the reaction rate and yield but also aligns with the principles of sustainable chemistry. rsc.org

Table 1: Environmentally Benign Synthetic Approaches to Substituted Ureas

| Method | Reactants | Solvent | Conditions | Yield (%) | Reference |

| "On-Water" Synthesis | Aromatic isocyanates, Aliphatic amines | Water | Room Temperature, < 2 hours | >90 | evitachem.com |

| Solvent-Free Alkylation | Urea, Benzhydrols | None (acid catalyst) | 60-65°C, 2 hours | 77-90 | tpu.ru |

| Aqueous Nucleophilic Addition | Aniline/Benzylamine, Potassium Isocyanate | Water | Room Temperature | High | rsc.org |

This table presents generalized data for the synthesis of substituted ureas using environmentally benign methods. Specific conditions for this compound may vary.

Catalytic Methods for Enhanced Selectivity and Efficiency

Catalytic methods offer significant advantages in the synthesis of complex molecules like this compound by improving reaction selectivity, efficiency, and atom economy. Transition metal catalysts, in particular, have been extensively explored for the formation of the urea linkage.

A prominent catalytic approach is the carbonylation of amines using carbon monoxide (CO) as a C1 source. nih.gov This method is considered an atom-economical alternative to the use of phosgene and its derivatives. nih.gov Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the oxidative carbonylation of amines to ureas. nih.gov Although these reactions can be highly efficient, they may require high pressures and temperatures. nih.gov

More recently, palladium-catalyzed carbonylation of azides in the presence of amines has emerged as a facile and efficient route to unsymmetrical ureas. organic-chemistry.org This reaction proceeds under a CO atmosphere and utilizes a heterogeneous catalyst like palladium on carbon (Pd/C), which offers advantages in terms of handling, removal, and recycling. nih.govorganic-chemistry.org The reaction is notable for producing dinitrogen (N₂) as the only byproduct, making it an environmentally clean process. organic-chemistry.org

Another innovative catalytic strategy involves the Hofmann rearrangement of primary amides in the presence of an ammonia source, mediated by hypervalent iodine reagents. evitachem.com This transformation proceeds through an in situ generated isocyanate intermediate, which then reacts with an amine to form the urea. evitachem.com The use of a catalyst can enhance the efficiency and selectivity of this rearrangement.

Chemoselectivity is a critical consideration in the synthesis of this compound, given the presence of a free amino group on the phenyl ring which could potentially react. Catalytic systems can be designed to selectively promote the reaction at the desired nitrogen atom. For instance, in reactions involving isocyanates, the more nucleophilic amine would be expected to react preferentially. The choice of catalyst and reaction conditions can further control this selectivity.

Table 2: Catalytic Synthetic Approaches to Unsymmetrical Ureas

| Method | Catalyst | Reactants | Carbon Source | Conditions | Key Advantages | Reference |

| Oxidative Carbonylation | Transition Metals (e.g., Pd, Rh, Cu) | Amines | Carbon Monoxide (CO) | Varies (often high pressure/temp) | Atom-economical | nih.gov |

| Carbonylation of Azides | Pd/C | Azides, Amines | Carbon Monoxide (CO) | CO atmosphere | Clean (N₂ byproduct), Heterogeneous catalyst | nih.govorganic-chemistry.org |

| Hofmann Rearrangement | Hypervalent Iodine Reagents | Primary Amides, Ammonia/Amines | N/A | Mild | In situ isocyanate generation | evitachem.com |

This table summarizes catalytic methods for the synthesis of unsymmetrical ureas. The applicability and specific conditions for this compound would require further investigation.

Reactivity and Derivatization Strategies of 1 3 Aminophenyl 1 Methylurea

Chemical Reactivity of the Amino Group

The primary amino group attached to the phenyl ring is a nucleophilic center and exhibits reactivity typical of anilines. This allows for a variety of chemical transformations to functionalize this position.

Acylation Reactions (Amide Bond Formation)

The amino group of 1-(3-Aminophenyl)-1-methylurea readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide bonds. This reaction is a common strategy to introduce a wide array of functional groups onto the phenyl ring. For instance, the reaction with acetylating agents provides the corresponding acetamide derivative. The general conditions for such reactions often involve a base to neutralize the acid byproduct.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetic Anhydride | 3-Acetyl-1-(3-aminophenyl)urea | Not specified in detail, but typically involves a base like pyridine or triethylamine in an aprotic solvent. | General knowledge of aniline acylation |

| Benzoyl Chloride | 1-(3-(Benzoylamino)phenyl)-1-methylurea | Typically in the presence of a base (e.g., pyridine) in a solvent like dichloromethane (B109758) or THF at room temperature. | General knowledge of Schotten-Baumann reaction |

Alkylation Reactions (Amine Functionalization)

Direct alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to over-alkylation to form secondary and tertiary amines. To achieve mono-alkylation, milder alkylating agents or specific reaction conditions are often employed. The use of a base is typically required to scavenge the acid generated during the reaction.

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Methyl Iodide | 1-(3-(Methylamino)phenyl)-1-methylurea | A base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or acetonitrile). | General principles of amine alkylation |

| Benzyl Bromide | 1-(3-(Benzylamino)phenyl)-1-methylurea | A base (e.g., K₂CO₃) in a solvent like acetone or acetonitrile, often with heating. | General principles of amine alkylation |

Reductive Amination and Imine Formation

Reductive amination provides a controlled method for the mono-alkylation of the amino group. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the intermediate to the corresponding secondary amine. wikipedia.orgorganicreactions.orgharvard.edumasterorganicchemistry.comyoutube.com This method is highly versatile and avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com

The reaction typically proceeds under mild conditions, and a variety of reducing agents can be employed, with sodium borohydride derivatives being common. masterorganicchemistry.comyoutube.com

| Carbonyl Compound | Reducing Agent | Product | General Reaction Conditions |

| Benzaldehyde | Sodium triacetoxyborohydride | 1-(3-(Benzylamino)phenyl)-1-methylurea | A solvent like dichloromethane or 1,2-dichloroethane at room temperature. |

| Acetone | Sodium cyanoborohydride | 1-(3-(Isopropylamino)phenyl)-1-methylurea | A slightly acidic medium to facilitate imine formation, in a solvent like methanol. |

Diazotization and Azo Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). icrc.ac.irslideshare.net This process is known as diazotization.

The resulting diazonium salt is a highly reactive intermediate that can undergo various subsequent reactions. One of the most significant of these is azo coupling, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. icrc.ac.irorganic-chemistry.orgwikipedia.org The position of the coupling on the activated aromatic ring is generally para to the activating group, unless that position is blocked. wikipedia.org

| Coupling Agent | Product | Reaction Conditions | Reference |

| Phenol | 1-(3-((4-Hydroxyphenyl)diazenyl)phenyl)-1-methylurea | Alkaline conditions (e.g., in aqueous sodium hydroxide) at low temperature. | wikipedia.org |

| N,N-Dimethylaniline | 1-(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)-1-methylurea | Mildly acidic to neutral conditions at low temperature. | icrc.ac.ir |

Reactivity of the Urea (B33335) Moiety

The urea functional group in this compound also presents opportunities for derivatization, although it is generally less reactive than the primary amino group. The nitrogen atoms of the urea can undergo alkylation and acylation under specific conditions.

N-Alkylation and N-Acylation of Urea Nitrogens

The N-H proton of the urea moiety is less acidic than that of an amide, making its deprotonation and subsequent reaction more challenging. However, under strongly basic conditions, the urea nitrogen can be deprotonated and then alkylated or acylated. Direct alkylation of ureas can be difficult and may result in O-alkylation as a competing reaction. rsc.org However, methods for the N-alkylation of ureas have been developed. rsc.org

Similarly, N-acylation of the urea nitrogen atoms can be achieved, though it often requires more forcing conditions than the acylation of the primary amino group. The regioselectivity of these reactions can be influenced by the electronic and steric environment of the two urea nitrogens.

| Reagent | Product | General Reaction Conditions |

| Methyl Iodide (under strongly basic conditions) | 1-(3-Aminophenyl)-1,3-dimethylurea | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF or DMF). |

| Acetyl Chloride (with a strong base) | 1-Acetyl-1-(3-aminophenyl)-3-methylurea or 1-Acetyl-3-(3-aminophenyl)-1-methylurea | Strong base to deprotonate the urea nitrogen, followed by addition of the acylating agent. |

Transformations Involving the Carbonyl Group

The urea carbonyl group is generally less reactive towards nucleophiles than ketone or aldehyde carbonyls due to the delocalization of the lone pairs of electrons from the adjacent nitrogen atoms, which reduces the electrophilicity of the carbonyl carbon. However, under specific conditions, transformations of the carbonyl group in N,N'-disubstituted ureas can be achieved.

Reactions at the carbonyl group of ureas often require activation. For instance, strong acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. While specific studies on this compound are limited, analogous reactions with other ureas suggest potential transformations. For example, reaction with strong dehydrating agents at high temperatures can lead to the formation of carbodiimides, although this is more common for N,N'-dialkylureas.

Another potential transformation is the reduction of the carbonyl group. However, the reduction of the urea carbonyl to a methylene group is a challenging transformation that typically requires harsh reducing agents and is not a common synthetic procedure.

The reactivity of the carbonyl group in ureas can be significantly influenced by the substituents on the nitrogen atoms. In the case of this compound, the electronic properties of the aminophenyl group and the methyl group will modulate the reactivity of the carbonyl.

Directed Ortho-Metallation and Aromatic Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.ca The success of this reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The N,N'-disubstituted urea functionality can act as a DMG.

In the case of N,N'-diarylureas, it has been demonstrated that regioselective N-alkylation followed by directed ortho-metallation can lead to the functionalization of a specific aromatic ring. nih.gov For this compound, the N-methyl-N-phenylurea moiety could potentially direct lithiation to the ortho positions of the phenyl ring (C2 and C6).

However, the presence of the amino group at the meta-position introduces complexity. The amino group itself can act as a directing group, or it could be deprotonated by the strong organolithium base, which would alter the directing effect. The regioselectivity of the lithiation would therefore depend on the reaction conditions, including the choice of the organolithium reagent, solvent, and temperature.

Competition experiments with substituted phenylureas are necessary to definitively establish the directing power of the N-methylurea group in the presence of a meta-amino substituent. If successful, this strategy would provide a direct route to ortho-functionalized derivatives of this compound, opening up avenues for the synthesis of a wide range of novel compounds.

Table 1: Potential Electrophiles for Quenching the Lithiated Intermediate

| Electrophile | Resulting Functional Group |

| CO2 | Carboxylic acid |

| I2 | Iodine |

| (CH3)3SiCl | Trimethylsilyl |

| DMF | Aldehyde |

| R-X (alkyl halide) | Alkyl |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. The primary amino group in this compound makes it a suitable component for various MCRs.

One prominent example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones. researchgate.net While the classical Biginelli reaction utilizes urea, variations using substituted ureas and anilines have been developed. The amino group of this compound could potentially participate in a Biginelli-like reaction, leading to the formation of complex heterocyclic structures.

Furthermore, m-phenylenediamine and its derivatives are known to participate in various condensation and cyclization reactions to form a range of heterocyclic compounds. mdpi.comwikipedia.orgchemicalbook.com Given its structural similarity, this compound could be explored as a building block in the synthesis of novel quinazoline derivatives and other fused heterocyclic systems. organic-chemistry.orgijpsi.orgnih.govsemanticscholar.org For instance, condensation with dicarbonyl compounds or their equivalents could lead to the formation of benzodiazepine or other related heterocyclic scaffolds.

The participation of this compound in MCRs would provide a rapid and efficient route to structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Multi-Component Reactions Potentially Involving this compound

| Reaction Name | Reactants | Potential Product Type |

| Biginelli-like Reaction | Aldehyde, β-dicarbonyl compound | Dihydropyrimidine derivatives |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino carboxamide derivatives |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia (B1221849) source | Dihydropyridine derivatives |

Applications of 1 3 Aminophenyl 1 Methylurea As a Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Systems via Amino Group Cyclization

The primary amino group on the phenyl ring of 1-(3-Aminophenyl)-1-methylurea is a key functionality for the synthesis of various nitrogen-containing heterocyclic systems. This group can participate in cyclization reactions with appropriate bifunctional reagents.

Benzimidazole, Quinazoline, and Other Nitrogen-Containing Rings

Theoretically, the amino group of this compound could be utilized in condensation reactions to form fused heterocyclic rings. For instance, reaction with carboxylic acids or their derivatives could potentially lead to the formation of benzimidazoles, while reaction with aldehydes or ketones followed by cyclization could yield quinazoline-type structures. However, specific examples of these transformations using this compound as the starting material are not described in the available literature.

Spirocyclic and Fused-Ring Systems

The synthesis of spirocyclic and other complex fused-ring systems would likely require multi-step synthetic sequences starting from this compound. The amino group could serve as a handle for the introduction of other functionalities, which could then participate in intramolecular cyclization reactions to form more complex polycyclic architectures. Despite this potential, no specific synthetic routes or methodologies have been reported.

Role in Polymer and Material Science Precursor Synthesis (e.g., polyureas, polyamides)

The bifunctional nature of this compound, possessing both an amino and a urea (B33335) group, makes it a potential candidate as a monomer or a chain extender in the synthesis of polymers. The amino group can react with isocyanates to form polyureas or with diacyl chlorides to form polyamides. The presence of the methylurea (B154334) moiety would be expected to influence the properties of the resulting polymers, such as their solubility, thermal stability, and hydrogen bonding capabilities. However, there is no specific data or research on polymers synthesized from this particular monomer.

Utilization in Combinatorial Chemistry Libraries (Scaffold Diversity)

In combinatorial chemistry, building blocks are used to generate large libraries of related compounds for high-throughput screening. The structure of this compound provides a scaffold that could be readily diversified. The amino group could be acylated, alkylated, or used in other reactions to introduce a variety of substituents, thereby generating a library of compounds with diverse functionalities. While this is a plausible application, there are no published reports of combinatorial libraries being constructed from this specific scaffold.

Precursor to Advanced Chemical Intermediates

This compound could serve as a starting material for the synthesis of more complex molecules that are themselves valuable intermediates in various chemical industries, including pharmaceuticals and agrochemicals. For example, the amino group could be diazotized and converted into a range of other functional groups, or it could be modified to direct further substitution on the aromatic ring. Nevertheless, specific examples of advanced chemical intermediates prepared from this compound are not documented in the scientific literature.

Spectroscopic and Analytical Methodologies in the Study of 1 3 Aminophenyl 1 Methylurea and Its Derivatives

Advanced NMR Spectroscopic Techniques (¹H, ¹³C, 2D NMR) for Structure Elucidation of Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including 1-(3-Aminophenyl)-1-methylurea. Through the application of ¹H, ¹³C, and various two-dimensional (2D) NMR techniques, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a compound like this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the phenyl ring typically appear in the downfield region, generally between 7.0 and 8.0 ppm, with their splitting patterns revealing the substitution pattern of the ring. The protons of the amino group (-NH₂) and the urea (B33335) (-NH-) would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the urea moiety is characteristically found in the highly deshielded region of the spectrum, often above 150 ppm. The aromatic carbons would exhibit signals in the range of 110 to 150 ppm. The methyl carbon, being in a more shielded environment, would resonate at a much higher field.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum reveals proton-proton couplings, which helps in identifying adjacent protons, particularly within the aromatic ring. The HMBC spectrum is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). For instance, an HMBC correlation between the methyl protons and the carbonyl carbon would confirm their connectivity within the urea functional group.

| ¹H NMR Chemical Shift Ranges for Functional Groups in Phenylurea Derivatives | | :--- | :--- | | Functional Group | Typical Chemical Shift (ppm) | | Aromatic Protons (Ar-H) | 7.0 - 8.0 | | Urea Protons (NH) | Variable, often broad | | Amino Protons (NH₂) | Variable, often broad | | Methyl Protons (N-CH₃) | ~2.5 - 3.5 |

| ¹³C NMR Chemical Shift Ranges for Functional Groups in Phenylurea Derivatives | | :--- | :--- | | Functional Group | Typical Chemical Shift (ppm) | | Carbonyl Carbon (C=O) | > 150 | | Aromatic Carbons (Ar-C) | 110 - 150 | | Methyl Carbon (N-CH₃) | ~30 - 40 |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in confirming the molecular formula of this compound. By measuring the mass with high accuracy (typically to within 5 ppm), it is possible to determine the elemental composition of the molecule, C₈H₁₁N₃O, and distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are employed to study the fragmentation pathways of the protonated molecule. This technique involves the isolation of the parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. For N,N'-substituted urea derivatives, a characteristic fragmentation involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov This fragmentation behavior can be used to confirm the presence of the urea functional group and to differentiate between isomers. nih.gov

| Predicted Mass Spectrometry Data for this compound (C₈H₁₁N₃O) | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₈H₁₁N₃O | | Exact Mass | 165.0902 | | [M+H]⁺ | 166.0975 | | [M+Na]⁺ | 188.0794 |

Infrared and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

Infrared Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the amino and urea groups typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching of the urea carbonyl group gives rise to a strong absorption band around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorptions due to π→π* transitions within the benzene ring. The presence of the amino and urea substituents on the phenyl ring can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect).

| Characteristic Infrared Absorption Frequencies | | :--- | :--- | | Functional Group | Frequency Range (cm⁻¹) | | N-H Stretch (Amine, Urea) | 3200 - 3500 | | C-H Stretch (Aromatic) | 3000 - 3100 | | C=O Stretch (Urea) | 1630 - 1680 | | C=C Stretch (Aromatic) | 1450 - 1600 |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involved in its synthesis or the synthesis of its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For phenylurea derivatives, reversed-phase HPLC is a common method. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid additive to improve peak shape. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. HPLC is particularly useful for assessing the purity of the final product and for separating it from any starting materials or byproducts. A method for the closely related compound (3-aminophenyl)-urea has been described using a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, but its application to relatively polar and non-volatile compounds like ureas can be challenging due to their thermal instability. Therefore, derivatization is often required to increase their volatility and thermal stability. researchgate.netjfda-online.com Common derivatization methods include silylation or acylation, which convert the polar N-H groups into less polar derivatives that are more amenable to GC analysis. researchgate.netjfda-online.com GC coupled with a mass spectrometer (GC-MS) can then be used for the separation and identification of the derivatized compound and any impurities.

| Chromatographic Methods for Phenylurea Analysis | | :--- | :--- | | Technique | Typical Conditions | | HPLC | Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water or Methanol/Water gradientDetector: UV-Vis | | GC | Derivatization: Often required (e.g., silylation, acylation)Column: Non-polar or medium-polarity capillary columnDetector: Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Studies on 1 3 Aminophenyl 1 Methylurea

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a fundamental tool for understanding the electronic properties and chemical reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide deep insights into the behavior of 1-(3-Aminophenyl)-1-methylurea at the atomic and molecular level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, FMO analysis would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions during a chemical reaction.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

No specific data is available in published literature.

Electrostatic Potential Surfaces (EPS) and Charge Distribution

The electrostatic potential surface (EPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas on an EPS map typically indicate negative potential (electron-rich), while blue areas represent positive potential (electron-poor).

Conformational Analysis and Energy Landscapes of the Molecule

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating rotatable bonds and calculating the potential energy at each step, resulting in a potential energy surface (PES).

For this compound, key rotatable bonds would include the C-N bonds connecting the phenyl ring to the urea (B33335) moiety and the N-C bond of the methylurea (B154334) group. A thorough conformational analysis would reveal the preferred three-dimensional structure of the molecule, which is essential for understanding its interactions with other molecules.

Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is a cornerstone of rational drug design. Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex and to observe the dynamic behavior of the ligand-receptor system over time.

In a theoretical study of this compound, it could be docked into the active site of a hypothetical enzyme or receptor. The docking results would provide a binding score, indicating the strength of the interaction, and would detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. Subsequent MD simulations would offer insights into the flexibility of the complex and the energetic stability of the binding pose.

Table 2: Illustrative Molecular Docking Parameters for a Theoretical Receptor

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | - |

| Hydrogen Bond Interactions | - |

| Hydrophobic Interactions | - |

This data is purely illustrative as no specific studies have been published.

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model the step-by-step mechanism of a chemical reaction. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and, consequently, its rate.

For this compound, one could model its synthesis or potential degradation pathways. For example, the reaction between 3-aminophenyl isocyanate and methylamine (B109427) could be modeled to understand the formation of the urea linkage. Such a study would provide detailed energetic and structural information about the reaction mechanism, which can be invaluable for optimizing reaction conditions.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and energy-intensive processes. nih.gov Future research is increasingly directed towards developing greener, more sustainable synthetic methodologies applicable to structures like 1-(3-Aminophenyl)-1-methylurea.

Key areas of development include:

Carbon Dioxide (CO₂) as a C1 Building Block: A significant push towards sustainability involves utilizing CO₂ as a direct and renewable carbon source for the urea functional group. vapourtec.com This approach circumvents the need for phosgene-based reagents, reducing toxicity and environmental impact. nih.gov

Electrocatalytic Synthesis: An innovative strategy involves the electrochemical synthesis of urea from nitrogen sources like nitrate (B79036) (NO₃⁻) and CO₂ under ambient conditions. springernature.com This method, driven by renewable electricity, could offer a low-carbon pathway to urea production. springernature.comsrmap.edu.in Researchers are exploring catalysts, such as indium hydroxide (B78521) (In(OH)₃) nanocatalysts and copper-phthalocyanine nanotubes (CuPc NTs), to facilitate this conversion efficiently. springernature.comsrmap.edu.in

Continuous Flow Chemistry: The adoption of continuous flow reactors offers substantial advantages over traditional batch processing for urea synthesis. acs.orgacs.org Flow chemistry enables precise control over reaction parameters, leading to shorter reaction times, improved safety by minimizing the accumulation of hazardous intermediates (like isocyanates), and easier scalability. vapourtec.comacs.orgacs.org This technology is well-suited for multistep syntheses and allows for the integration of in-line analytical techniques for real-time monitoring and optimization. acs.org

| Methodology | Key Features | Sustainability Advantages | References |

|---|---|---|---|

| Traditional Batch Synthesis | Often uses phosgene or its equivalents; energy-intensive. | Limited; generates hazardous waste. | nih.gov |

| CO₂ as Feedstock | Utilizes captured CO₂ as a renewable C1 source. | Reduces reliance on fossil fuels and hazardous reagents. | vapourtec.comureaknowhow.com |

| Electrocatalysis | Direct synthesis from N₂/nitrate and CO₂ using renewable energy. | Potential for a low-carbon footprint and operation at ambient conditions. | springernature.comsrmap.edu.in |

| Continuous Flow Chemistry | Reactions occur in microreactors with precise control. | Enhanced safety, reduced reaction times, higher yields, and less waste. | acs.orgacs.org |

Exploration of New Derivatization Chemistries

The this compound molecule possesses two primary sites for chemical modification: the primary aromatic amine (-NH₂) and the urea moiety's N-H bond. Exploring new derivatization chemistries at these sites is a promising avenue for creating novel compounds with tailored properties.

Functionalization of the Aromatic Amine: The primary amine on the phenyl ring is a versatile handle for a wide range of chemical transformations. Future research could explore reactions such as:

Acylation and Sulfonylation: To introduce various functional groups that can modulate solubility, electronic properties, and biological activity.

Schiff Base Formation: Reaction with aldehydes and ketones to form imines, which are valuable intermediates for synthesizing diverse heterocyclic compounds or ligands. nih.gov

Diazotization: Conversion to a diazonium salt, which can then undergo reactions like Sandmeyer or Suzuki coupling to introduce a wide array of substituents onto the aromatic ring.

Modification of the Urea Moiety: The secondary amine within the urea group can undergo reactions such as alkylation or arylation, although this is often more challenging. A more promising approach is transamidation, where the ureido group reacts with other amines under specific conditions to create more complex urea structures. mdpi.com

Urea as a Derivatizing Agent: In a reverse application, urea and its derivatives are being explored as simple, inexpensive agents for the pre-column derivatization of amino acids to improve their detection in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com This highlights the inherent reactivity of the urea functional group that can be harnessed in various chemical contexts.

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery and materials science necessitates the integration of synthetic routes into automated platforms. The this compound scaffold is an ideal candidate for such approaches.

Flow chemistry is a key enabler of automated synthesis. acs.org By developing robust, reliable flow-based syntheses for the core scaffold and its subsequent derivatizations, it becomes possible to generate large libraries of related molecules rapidly. acs.orgresearchgate.net Automated platforms can systematically vary the starting materials and reagents, allowing for the exploration of a vast chemical space around the core structure. For instance, an automated system could perform a C-H isocyanation/amine coupling sequence to produce hundreds of distinct urea derivatives for biological screening. researchgate.net This high-throughput synthesis approach accelerates the discovery of new molecules with desired properties.

Computational Design of Advanced Materials or Ligands Utilizing the this compound Scaffold

In silico methods are becoming indispensable for the rational design of new molecules and materials. The this compound structure can serve as a fundamental scaffold for computational design efforts.

Ligand-Based and Structure-Based Drug Design: Computational chemists can use the scaffold as a starting point to design new potential drug candidates. chemrxiv.org By modeling the interactions of derivatives with the active sites of biological targets like enzymes or receptors, researchers can predict binding affinity and selectivity. nih.gov This in silico screening prioritizes the synthesis of compounds most likely to be active, saving time and resources. chemrxiv.org

Design of Novel Materials: The hydrogen bonding capabilities of the urea group and the potential for functionalization on the phenyl ring make this scaffold interesting for materials science. Computational simulations, such as molecular dynamics, can predict how molecules based on this scaffold might self-assemble into larger structures like polymers, supramolecular gels, or organic frameworks. mdpi.com

Scaffold Hopping and De Novo Design: Advanced algorithms can use the core scaffold as a query to search for novel, structurally diverse molecules that retain key interaction points but have different core structures. chemrxiv.org Furthermore, de novo design algorithms can build entirely new molecules within the constraints of a binding site, potentially identifying the this compound scaffold as an optimal solution for a given target. chemrxiv.orgnih.gov

| Computational Method | Application for the Scaffold | Potential Outcome | References |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation of derivatives to a biological target. | Identification of potential enzyme inhibitors or receptor ligands. | nih.gov |

| Molecular Dynamics (MD) | Simulating the movement and interaction of molecules over time. | Understanding binding stability and predicting material self-assembly. | mdpi.com |

| Free Energy Perturbation (FEP+) | Calculating the relative binding affinities of a series of related compounds. | Accurate potency predictions to guide lead optimization. | chemrxiv.org |

| De Novo Design | Generating novel molecular structures tailored to a specific target. | Discovery of new scaffolds and intellectual property. | chemrxiv.orgnih.gov |

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DCM | 15% |

| Temperature | 0–5°C | 20% |

| Purification Method | Silica Gel Chromatography | ≥95% Purity |

Advanced Characterization: How can NMR and mass spectrometry resolve structural ambiguities in substituted urea derivatives like this compound?

Answer:

- ¹H NMR : The urea NH protons (δ 6.5–7.2 ppm) and aromatic protons (δ 7.0–7.5 ppm) confirm connectivity. Methyl groups on urea appear as singlets (δ 2.8–3.2 ppm) .

- 13C NMR : Carbonyl (C=O) resonates at δ 155–160 ppm; aromatic carbons appear at δ 115–135 ppm .

- HRMS : Exact mass (C₈H₁₁N₃O: 165.0902 g/mol) distinguishes from analogs (e.g., m-Aminophenylurea: 151.0746 g/mol) .

Q. Table 2: Key Spectral Data

| Group | ¹H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| Urea NH | 6.8–7.2 | - |

| Aromatic C-H | 7.0–7.5 | 115–135 |

| Urea C=O | - | 155–160 |

Biological Activity Profiling: What methodologies are suitable for evaluating the enzyme inhibition potential of this compound?

Answer:

- Enzyme assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays (λex 380 nm, λem 460 nm) to measure inhibition of proteases or kinases .

- Dose-response curves : IC₅₀ values derived from 8-point dilutions (1 nM–100 μM). Compare to control inhibitors (e.g., staurosporine for kinases) .

- Computational docking : Predict binding modes using AutoDock Vina; validate with site-directed mutagenesis .

Stability and Reactivity: How does the methyl group in this compound influence its hydrolytic stability compared to unsubstituted analogs?

Answer:

- Hydrolysis kinetics : The methyl group reduces nucleophilic attack on the urea carbonyl. Monitor degradation via HPLC under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions.

- Half-life (t₁/₂) : Methyl-substituted urea: >48 hrs at pH 7 vs. unsubstituted: ~12 hrs .

- Mechanistic insight : Steric hindrance from the methyl group slows hydrolysis. Confirm via Arrhenius plots (Ea = 45 kJ/mol for methyl vs. 30 kJ/mol for unsubstituted) .

Advanced SAR Studies: How do substituents on the phenyl ring affect the bioactivity of this compound derivatives?

Answer:

- Electron-withdrawing groups (Cl, F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Compare IC₅₀ of 3-Cl vs. 3-NH₂ derivatives .

- Steric effects : Bulky groups (e.g., adamantyl) reduce solubility but improve target selectivity. Use logP measurements (e.g., 3.2 for adamantyl vs. 1.8 for methyl) .

Q. Table 3: Substituent Effects on Bioactivity

| Substituent (R) | IC₅₀ (μM) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 3-NH₂ (parent) | 12.5 | 1.5 | 2.1 |

| 3-Cl | 5.8 | 2.1 | 1.3 |

| 3-OCH₃ | 8.9 | 1.8 | 1.7 |

Crystallographic Analysis: What insights can X-ray crystallography provide into the hydrogen-bonding network of this compound?

Answer:

- H-bond motifs : Urea carbonyl forms H-bonds with water or protein residues (e.g., backbone NH of kinases). Compare to adamantyl-urea derivatives (e.g., 1.9 Å bond length for C=O···H-N) .

- Packing analysis : Orthorhombic crystal systems (space group P2₁2₁2₁) reveal intermolecular H-bonds stabilizing the lattice. Use Mercury software for visualization .

Data Contradictions: How can researchers reconcile discrepancies in reported biological activities of urea derivatives?

Answer:

- Source variability : Batch-to-batch purity differences (e.g., 95% vs. 99%) alter IC₅₀. Mandate third-party LCMS validation .

- Assay conditions : Normalize results to standard protocols (e.g., ATP concentration in kinase assays). Use PubChem BioAssay data for cross-validation .

Mechanistic Studies: What experimental approaches elucidate the role of the urea moiety in target binding?

Answer:

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd for urea-protein interactions (e.g., Kd = 120 nM for carbonic anhydrase II) .

- Deuterium exchange MS : Map conformational changes in proteins upon urea binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。